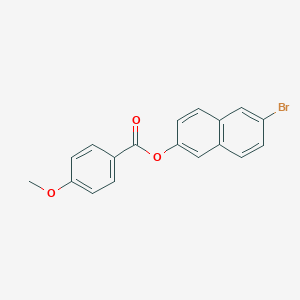

6-Bromo-2-naphthyl 4-methoxybenzoate

Description

6-Bromo-2-naphthyl 4-methoxybenzoate is an aromatic ester composed of a 6-bromo-substituted naphthalene moiety esterified with 4-methoxybenzoic acid. The bromine atom at position 6 of the naphthyl group and the methoxy group at position 4 of the benzoate ring likely influence its physicochemical properties, including solubility, thermal stability, and reactivity.

Propriétés

Formule moléculaire |

C18H13BrO3 |

|---|---|

Poids moléculaire |

357.2 g/mol |

Nom IUPAC |

(6-bromonaphthalen-2-yl) 4-methoxybenzoate |

InChI |

InChI=1S/C18H13BrO3/c1-21-16-7-3-12(4-8-16)18(20)22-17-9-5-13-10-15(19)6-2-14(13)11-17/h2-11H,1H3 |

Clé InChI |

RCZJIVVLDQIBBJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |

SMILES canonique |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogs in the Benzoate Ester Family

Table 1: Key Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|

| 6-Bromo-2-naphthyl 4-methoxybenzoate* | C₁₈H₁₃BrO₃ | 357.20† | Br (naphthyl-6), OMe (benzoate-4) | Aromatic ester, bulky naphthyl group |

| Methyl 4-bromo-2-fluoro-6-methoxybenzoate | C₉H₇BrFO₃ | 263.07 | Br (benzoate-4), F (benzoate-2) | Smaller aromatic ester, halogenated |

| (2-Naphthyl)methanol | C₁₁H₁₀O | 158.20 | -OH (naphthyl-2) | Alcohol precursor for ester synthesis |

| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | -COOH, OMe (benzoate-4) | Carboxylic acid precursor |

*Inferred from analogs ; †Calculated based on 6-bromo-2-naphthyl benzoate with added methoxy group.

Key Observations :

- Steric and Electronic Effects: The bromine atom on the naphthyl group increases molecular weight and may reduce solubility in polar solvents compared to non-brominated analogs like (2-naphthyl)methanol .

- Substituent Position : The 4-methoxy group on the benzoate ring is a common feature in microbial metabolism studies, where it undergoes O-demethylation (e.g., in Arthrobacter spp.) .

Metabolic and Degradation Pathways

4-Methoxybenzoate derivatives are metabolized by bacteria via O-demethylation to form 4-hydroxybenzoate, which is further processed through protocatechuate pathways . However, the brominated naphthyl group may hinder microbial degradation due to steric and electronic effects, as seen in halogenated aromatic compounds .

Table 2: Metabolic Comparison with 4-Methoxybenzoate Derivatives

*Theoretical pathway inferred from .

Spectroscopic and Thermal Properties

Infrared Spectroscopy

- 4-Methoxybenzoate (Sodium Salt) : Shows carboxylate vibrations at 1543 cm⁻¹ (νas) and 1416 cm⁻¹ (νsym) .

- 6-Bromo-2-naphthyl 4-Methoxybenzoate : Expected ester carbonyl (C=O) stretch near 1700–1750 cm⁻¹, distinct from ionic carboxylate bands in metal complexes .

Thermal Behavior

- Metal 4-Methoxybenzoates : Decompose at elevated temperatures (e.g., Cu(II) 4-methoxybenzoate dehydrates at ~100°C and decomposes above 200°C ).

- 6-Bromo-2-naphthyl 4-Methoxybenzoate : Likely undergoes ester cleavage at high temperatures, releasing 4-methoxybenzoic acid and 6-bromo-2-naphthol, contrasting with the oxidative decomposition of metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.